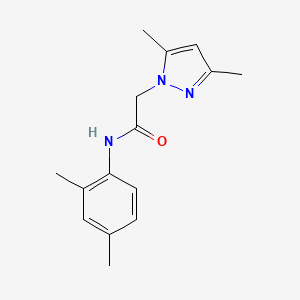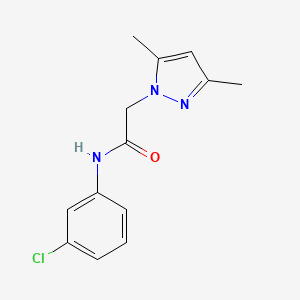
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly referred to as CDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDPA is a pyrazolylacetamide derivative that has shown promising results in scientific research, particularly in the areas of pharmacology and neuroscience.
Mecanismo De Acción
The mechanism of action of CDPA is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways in the body. CDPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CDPA has also been shown to modulate the activity of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
CDPA has been shown to exhibit a range of biochemical and physiological effects. In pharmacology, CDPA has been shown to reduce inflammation and pain, inhibit tumor growth, and enhance immune function. In neuroscience, CDPA has been shown to improve memory and cognitive function, enhance synaptic plasticity, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDPA has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, CDPA also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
For CDPA research may include the development of more potent analogs, the investigation of its potential therapeutic applications in other fields, such as cancer and autoimmune diseases, and the elucidation of its mechanism of action at the molecular level.
Métodos De Síntesis
The synthesis of CDPA involves the reaction of 4-chlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of triethylamine. The resulting product is then reacted with ethylamine to yield CDPA. The synthesis method is relatively simple and yields high purity CDPA.
Aplicaciones Científicas De Investigación
CDPA has been extensively studied for its potential therapeutic applications in various fields, including pharmacology and neuroscience. In pharmacology, CDPA has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In neuroscience, CDPA has been shown to enhance memory and cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-7-10(2)17(16-9)8-13(18)15-12-5-3-11(14)4-6-12/h3-7H,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQKSURLCHBMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)

![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)




